molecular formula C26H28N4O2 B2646313 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1226433-67-5

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2646313
CAS No.: 1226433-67-5
M. Wt: 428.536
InChI Key: IJDPAHNGJKEPBB-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a cyano group at position 3 and an ethyl group at position 4. The piperidine-4-carboxamide moiety is linked to the quinoline at position 4, with the carboxamide nitrogen further substituted by a 4-methoxybenzyl group. The 3-cyano and 6-ethyl groups on the quinoline likely enhance electron-withdrawing effects and lipophilicity, respectively, while the 4-methoxybenzyl substituent may influence binding affinity through hydrophobic or π-π interactions .

Properties

IUPAC Name

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-3-18-6-9-24-23(14-18)25(21(15-27)17-28-24)30-12-10-20(11-13-30)26(31)29-16-19-4-7-22(32-2)8-5-19/h4-9,14,17,20H,3,10-13,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDPAHNGJKEPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the cyano and ethyl groups. The piperidine ring is then constructed, and the methoxyphenyl group is attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can replace specific atoms or groups with different ones, allowing for structural modifications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide exhibit significant anticancer properties. Quinoline derivatives have been studied extensively for their ability to inhibit cancer cell proliferation. For instance, analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Studies have demonstrated that quinoline-based compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Enzyme Inhibition

One prominent mechanism involves the inhibition of specific enzymes that play critical roles in cellular processes. For example, related compounds have been identified as inhibitors of CD38, an enzyme involved in NAD+ metabolism, which is crucial for energy homeostasis and cellular signaling . This inhibition can lead to increased levels of NAD+, thereby enhancing cellular functions and promoting apoptosis in cancer cells.

Interaction with Receptors

The compound may also interact with various receptors implicated in disease pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors, which could lead to applications in neuropharmacology, particularly in treating neurological disorders .

Preclinical Studies

In preclinical studies, derivatives of this compound have been tested on animal models to evaluate their pharmacokinetics and pharmacodynamics. One study demonstrated that a related quinoline derivative significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .

Data Table: Summary of Applications

Application AreaActivity TypeMechanism of ActionReferences
AnticancerInhibits cell proliferationInduces apoptosis via enzyme inhibition
AntimicrobialBactericidal/FungicidalDisrupts cell membranes/metabolic pathways
NeuropharmacologyModulates neurotransmitter receptorsInteracts with receptors affecting signaling

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(a) Substituent Variations on the Quinoline Ring

  • 6-Ethyl vs. 6-Ethoxy: The compound 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-phenylpiperidine-4-carboxamide () replaces the 6-ethyl group with ethoxy. The phenyl substituent (vs. 4-methoxybenzyl) reduces steric bulk but eliminates methoxy-mediated interactions .
  • 6-Ethyl vs. 6-Fluoro: 1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide () substitutes ethyl with fluorine, enhancing electronegativity and metabolic stability. The trifluoromethoxy group on the aryl ring increases lipophilicity and resistance to oxidative metabolism compared to the 4-methoxybenzyl group .

(b) Modifications to the Piperidine Carboxamide Side Chain

  • 4-Methoxybenzyl vs. 4-(Methylsulfanyl)benzyl: The compound 1-(3-cyano-6-ethylquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide () replaces methoxy with methylsulfanyl.
  • Piperidine Carboxamide vs. Oxazole Derivatives: Compounds in replace the quinoline-piperidine core with oxazole rings. For example, N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide demonstrates HCV inhibition, suggesting that heterocyclic cores (oxazole vs. quinoline) dictate target specificity. The chloro and trifluoromethyl groups enhance halogen bonding and lipophilicity, traits absent in the target compound .

Structural and Pharmacological Implications

Physicochemical Properties

Compound ID Quinoline Substituents Piperidine Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-Cyano, 6-Ethyl N-(4-Methoxybenzyl) C₂₆H₂₆N₄O₂ 450.52 g/mol High lipophilicity, π-π interactions
Compound 3-Cyano, 6-Fluoro N-(4-Trifluoromethoxyphenyl) C₂₄H₁₉F₄N₄O₂ 504.42 g/mol Enhanced metabolic stability
Compound 3-Cyano, 6-Ethoxy N-Phenyl C₂₅H₂₄N₄O₂ 428.48 g/mol Increased polarity
Compound 3-Cyano, 6-Ethyl N-(4-Methylsulfanylbenzyl) C₂₆H₂₆N₄OS 466.58 g/mol Sulfur-mediated interactions

Biological Activity

The compound 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.42 g/mol

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Inhibition of Kinases : Similar compounds have been studied for their ability to inhibit specific kinases, which are crucial in various signaling pathways. For instance, derivatives with piperidine structures have shown promise in inhibiting ERK5 kinase activity, which is involved in cell proliferation and survival .
  • Antiviral Properties : The compound's structural elements suggest potential antiviral activity. Compounds with similar quinoline structures have been repurposed for antiviral applications against various viruses, including SARS-CoV-2 .
  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have shown that modifications to the quinoline ring can enhance antibacterial and antifungal activities .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of the target compound:

  • Kinase Inhibition Study :
    • A study on a related piperidine derivative reported significant inhibition of ERK5 with an IC50 value of approximately 32 nM. The study emphasized the importance of hydrophobic interactions within the binding site to achieve high potency .
  • Antiviral Screening :
    • A screening effort identified several quinoline derivatives with activity against viral infections. The compound's cyano group may enhance its interaction with viral proteins, leading to effective inhibition .
  • Antimicrobial Testing :
    • In vitro tests showed that compounds similar to the target molecule exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the methoxyphenyl group was noted to contribute positively to antimicrobial efficacy .

Pharmacokinetic Profile

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:

ParameterValue
Oral Bioavailability42%
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 minutes

These parameters indicate a favorable profile for oral administration and suggest that the compound could be suitable for further development as a therapeutic agent.

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